3,4-Dihydro-2-imino-2H-pyrrol-5-amine
CAS No.: 503-84-4
Cat. No.: VC8367160
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503-84-4 |
---|---|
Molecular Formula | C4H7N3 |
Molecular Weight | 97.12 g/mol |
IUPAC Name | 5-imino-3,4-dihydropyrrol-2-amine |
Standard InChI | InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2H2,(H3,5,6,7) |
Standard InChI Key | DQDKOANVADPVQR-UHFFFAOYSA-N |
SMILES | C1CC(=N)N=C1N |
Canonical SMILES | C1CC(=N)N=C1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3,4-Dihydro-2-imino-2H-pyrrol-5-amine is systematically named 5-imino-3,4-dihydropyrrol-2-amine under IUPAC guidelines . Its molecular formula, C₄H₇N₃, corresponds to a monocyclic structure featuring a five-membered ring with two nitrogen atoms at positions 2 and 5. The compound’s SMILES notation, C1CC(=N)N=C1N, confirms the presence of conjugated imino groups and a partially saturated pyrrole backbone .
Table 1: Key Identifiers of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine
Property | Value | Source |
---|---|---|
CAS No. | 503-84-4 | |
Molecular Weight | 97.12 g/mol | |
IUPAC Name | 5-imino-3,4-dihydropyrrol-2-amine | |
SMILES | C1CC(=N)N=C1N | |
InChIKey | DQDKOANVADPVQR-UHFFFAOYSA-N |
Synthesis and Industrial Production
Conventional Synthesis Routes
The primary synthesis method involves the reaction of succinic anhydride with ammonia under controlled conditions, followed by cyclization. This process proceeds via nucleophilic attack of ammonia on the carbonyl groups, forming intermediate amides that subsequently undergo dehydration to generate the cyclic imino structure.
Reaction Scheme:
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Succinic anhydride + 2 NH₃ → Succinamide
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Succinamide → 3,4-Dihydro-2-imino-2H-pyrrol-5-amine (via thermal cyclization)
Industrial-scale production optimizes this pathway using catalysts like zeolites or acidic resins to enhance yields, which typically exceed 70% under optimized conditions.
Alternative Methodologies
Reactivity and Functionalization
Oxidation and Reduction Reactions
The compound’s imino groups serve as reactive sites for redox transformations:
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the ring, yielding succinic acid derivatives.
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Reduction: Catalytic hydrogenation with Pd/C converts imino groups to amines, producing pyrrolidine derivatives.
Electrophilic Substitution
The electron-rich ring undergoes electrophilic substitution at the α-carbon. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization into dyes or pharmaceuticals.
Industrial and Research Applications
Polymer Chemistry
3,4-Dihydro-2-imino-2H-pyrrol-5-amine acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its bifunctional nature allows it to form covalent bonds with polymer chains, making it valuable in coatings and adhesives.
Biological Interactions and Toxicity
Enzymatic Studies
In vitro assays suggest the compound inhibits cytochrome P450 enzymes by coordinating to heme iron via its imino nitrogen. This interaction warrants caution in drug design but also opens avenues for developing enzyme-targeted therapies.
Toxicological Profile
Limited data exist on its toxicity. Acute exposure in rodent models showed LD₅₀ values >2000 mg/kg, indicating low acute toxicity. Chronic effects, including carcinogenicity or mutagenicity, remain unstudied.
Future Directions and Challenges
Sustainable Synthesis
Advancing biocatalytic routes could reduce reliance on petrochemical feedstocks. Research into engineered nitrilases may enable scalable, eco-friendly production.
Biomedical Exploration
The compound’s ability to chelate metal ions merits investigation in antioxidant therapies or metal-organic frameworks (MOFs) for drug delivery.
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